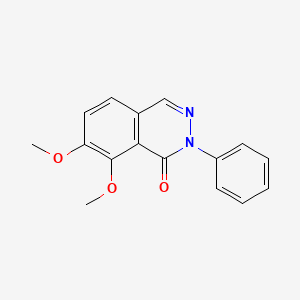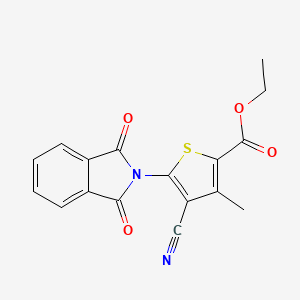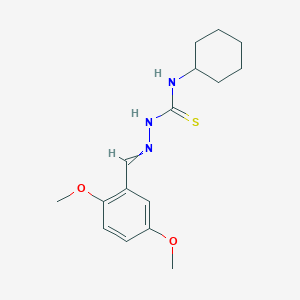
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of chromene derivatives and related compounds involves various chemical reactions, often utilizing catalysts like copper acetate for oxidative cyclization or employing conditions that favor intramolecular cyclization or nucleophilic substitution reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization demonstrates the complexity of reactions involved in creating chromene derivatives (Padilla-Martínez et al., 2011).
Molecular Structure Analysis
The molecular structure of chromene derivatives is often determined using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. For example, studies have shown the crystallization of chromene compounds in various systems and highlighted the presence of hydrogen bonding within their structure (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives engage in a variety of chemical reactions, including esterifications and cycloadditions, leading to diverse products. These reactions are influenced by factors such as the presence of acid chlorides or the application of specific catalysts, demonstrating the chemical versatility of chromene-based compounds (Sun et al., 2008).
Physical Properties Analysis
The physical properties of chromene derivatives, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in various applications. These properties are typically investigated through crystallographic studies, providing insights into the compound's stability and structural configuration (Zhao & Zhou, 2009).
Chemical Properties Analysis
Investigations into the chemical properties of chromene derivatives often focus on their reactivity and the potential for forming new bonds or compounds through reactions such as nucleophilic addition or cyclization. These studies are essential for exploring the chemical diversity and potential applications of chromene compounds (Zhou et al., 2013).
Applications De Recherche Scientifique
Synthesis Techniques
Research on chromene derivatives, including compounds structurally related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, highlights various synthetic methodologies. For instance, a study by Khalilzadeh et al. (2011) presents an efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4H-furo[3, 2-c]chromene-4(2H)-one, involving the reaction between dibenzoylacetylene and 4-hydroxycoumarine in the presence of NaH in aqueous media, yielding nearly quantitative results. This method showcases a potential route for synthesizing derivatives of the compound of interest (Khalilzadeh et al., 2011).
Biological Activity
The exploration of chromene derivatives extends to their biological applications. A study conducted by El Azab et al. (2014) investigated the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, showcasing their potential biological activity. Although not directly related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, this research provides insight into the antimicrobial potential of structurally similar compounds, suggesting a possible area of application for the compound (El Azab et al., 2014).
Photochemical Properties
Chromene derivatives are also known for their interesting photochemical properties. For example, Nechifor's (2009) study on aromatic polyamides with coumarin chromophores, including compounds related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, highlights their potential in applications requiring photosensitive materials. The research outlines the synthesis of these polyamides and their properties, such as solubility, thermal stability, and photoreactivity, indicating the utility of chromene derivatives in material science and engineering (Nechifor, 2009).
Propriétés
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-17(25-21(23)18-8-5-11-24-18)10-9-15-16(12-19(22)26-20(13)15)14-6-3-2-4-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUCZKLUIZYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)